molecular formula C14H16BrN3OS2 B2369566 N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide CAS No. 392302-62-4

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide

Cat. No.: B2369566
CAS No.: 392302-62-4
M. Wt: 386.33
InChI Key: JRBDYXDLBIGHJP-UHFFFAOYSA-N
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Description

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide is a useful research compound. Its molecular formula is C14H16BrN3OS2 and its molecular weight is 386.33. The purity is usually 95%.
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Scientific Research Applications

  • Photodynamic Therapy for Cancer Treatment : A study highlights the potential use of zinc phthalocyanine derivatives, similar in structure to the compound , in photodynamic therapy for cancer treatment. These compounds demonstrate good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, important for Type II mechanisms in cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).

  • Antiproliferative and Antimicrobial Properties : Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine, structurally similar to the compound , have shown significant DNA protective ability and strong antimicrobial activity against specific strains of bacteria. Additionally, these compounds exhibited cytotoxicity on cancer cell lines, suggesting their potential use in chemotherapy (Gür et al., 2020).

  • Inhibitors of Staphylococcus aureus Sortase A : Thiadiazoles have been identified as a new class of inhibitors against Staphylococcus aureus sortase A, an enzyme critical for bacterial virulence. One study identified a potent inhibitor in this class, which displayed affinities in the low micromolar range without affecting bacterial growth in vitro (Wehrli et al., 2019).

  • Antitumor Activities : Novel 1,3,4-thiadiazole derivatives bearing an amide moiety have been synthesized and evaluated for their in vitro antitumor activities. These compounds have shown promising inhibitory effects against various human tumor cell lines, suggesting their potential application in cancer treatment (Almasirad et al., 2016).

  • α-Glucosidase Inhibitory, Antimicrobial, and Antioxidant Activities : Benzimidazole derivatives containing 1,3,4-thiadiazole have been synthesized and screened for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities. Some of these compounds showed notable activities in these areas, demonstrating their potential therapeutic applications (Menteşe, Ülker, & Kahveci, 2015).

  • Antimicrobial Activities : A study on the synthesis and characterization of novel 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol derivatives, structurally related to the compound , revealed their promising antimicrobial activity against various strains of bacteria and fungi (Kaneria et al., 2016).

Properties

IUPAC Name

N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN3OS2/c1-2-3-4-12(19)16-13-17-18-14(21-13)20-9-10-5-7-11(15)8-6-10/h5-8H,2-4,9H2,1H3,(H,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRBDYXDLBIGHJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=NN=C(S1)SCC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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